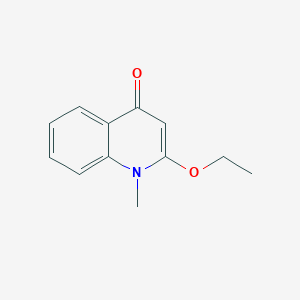
2-Ethoxy-1-methylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethoxy-1-methylquinolin-4(1H)-one, also known as EMAQ, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. EMAQ is a quinoline derivative that has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kappaB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins.
生化和生理效应
2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-Ethoxy-1-methylquinolin-4(1H)-one inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to inhibit the replication of hepatitis C virus and HIV in vitro.
实验室实验的优点和局限性
2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have low toxicity, making it a safe compound for use in cell culture and animal studies. However, 2-Ethoxy-1-methylquinolin-4(1H)-one has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for research on 2-Ethoxy-1-methylquinolin-4(1H)-one. One area of interest is the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 2-Ethoxy-1-methylquinolin-4(1H)-one's potential as a therapeutic agent for the treatment of viral infections, such as hepatitis C and HIV. Additionally, further studies are needed to elucidate the mechanism of action of 2-Ethoxy-1-methylquinolin-4(1H)-one and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion
In conclusion, 2-Ethoxy-1-methylquinolin-4(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. 2-Ethoxy-1-methylquinolin-4(1H)-one has anti-inflammatory, anti-cancer, and anti-viral properties, making it a potential candidate for the treatment of various diseases. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product. 2-Ethoxy-1-methylquinolin-4(1H)-one has several advantages for use in lab experiments, but also has some limitations. Future research on 2-Ethoxy-1-methylquinolin-4(1H)-one should focus on the development of 2-Ethoxy-1-methylquinolin-4(1H)-one derivatives with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for the treatment of various diseases.
合成方法
The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one can be achieved through a multi-step process that involves the reaction of 2-aminobenzonitrile with ethyl chloroacetate to form 2-ethoxy-1-cyano-1-(2-ethoxyphenyl)ethane. This compound is then reacted with methyl formate in the presence of sodium methoxide to form 2-ethoxy-1-methylquinolin-4(1H)-one. The synthesis of 2-Ethoxy-1-methylquinolin-4(1H)-one has been optimized to improve the yield and purity of the final product.
科学研究应用
2-Ethoxy-1-methylquinolin-4(1H)-one has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-Ethoxy-1-methylquinolin-4(1H)-one has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, 2-Ethoxy-1-methylquinolin-4(1H)-one has been shown to have anti-viral properties, making it a potential candidate for the treatment of viral infections such as hepatitis C and HIV.
属性
CAS 编号 |
147249-47-6 |
|---|---|
产品名称 |
2-Ethoxy-1-methylquinolin-4(1H)-one |
分子式 |
C12H13NO2 |
分子量 |
203.24 g/mol |
IUPAC 名称 |
2-ethoxy-1-methylquinolin-4-one |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12-8-11(14)9-6-4-5-7-10(9)13(12)2/h4-8H,3H2,1-2H3 |
InChI 键 |
PJPAZNFYBUTDFS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
规范 SMILES |
CCOC1=CC(=O)C2=CC=CC=C2N1C |
同义词 |
4(1H)-Quinolinone,2-ethoxy-1-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



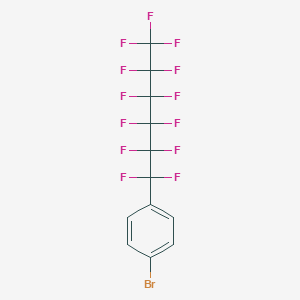
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
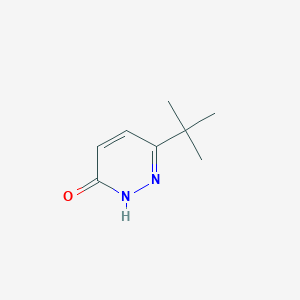
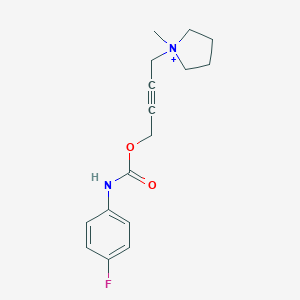
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
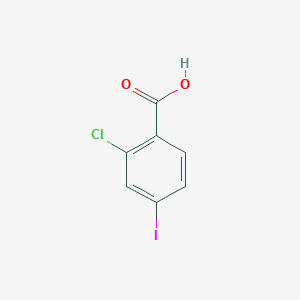
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
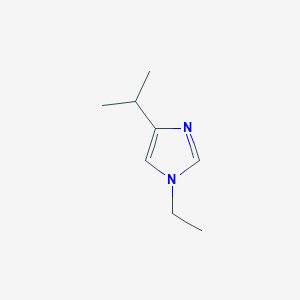


![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)
![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)